

Tianagliflozin In Vitro Glucose Uptake Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tianagliflozin*

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Introduction

Tianagliflozin, the active pharmaceutical ingredient in several medications, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][3] By inhibiting SGLT2, **tianagliflozin** reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion.[3]

Beyond its primary effects on SGLT2 in the kidney, emerging in vitro evidence suggests that **tianagliflozin** (as canagliflozin) can influence glucose metabolism in other tissues, such as skeletal muscle and adipocytes, through SGLT2-independent pathways.[4][5] These off-target effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5] This document provides detailed protocols for in vitro glucose uptake assays in relevant cell lines to study both the SGLT2-dependent and -independent effects of **tianagliflozin**.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory potency of canagliflozin (the active component of **tianagliflozin**) on glucose transporters and its effects on cellular glucose uptake.

Table 1: Inhibitory Concentration (IC50) of Canagliflozin against SGLT1 and SGLT2.

Transporter	Cell Line Expressing Transporter	IC50 (nM)	Reference
Human SGLT2	CHO (Chinese Hamster Ovary)	4.4 ± 1.2	[6]
Human SGLT1	CHO (Chinese Hamster Ovary)	684 ± 159	[6]

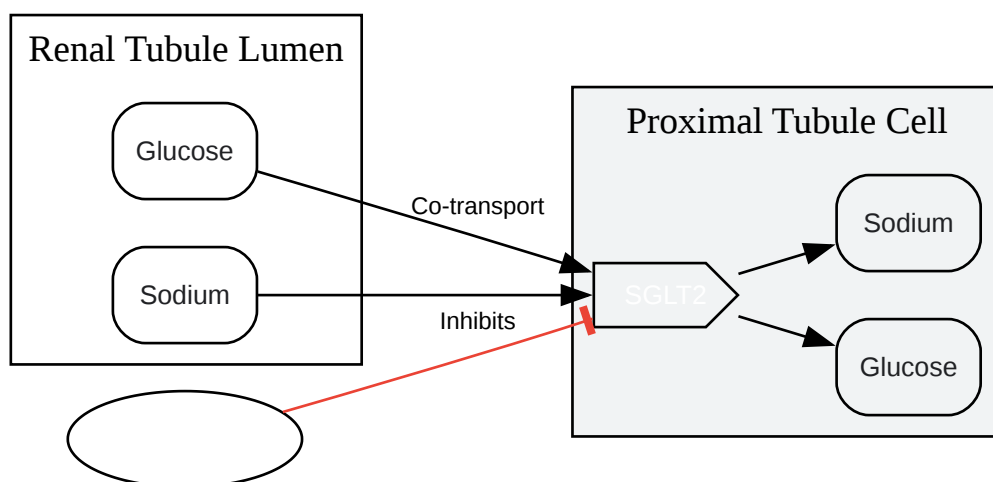
Table 2: Effect of Canagliflozin on Glucose Uptake in Various Cell Lines.

Cell Line	Assay Type	Canagliflozin Concentration	% Inhibition of Glucose Uptake	Reference
HEK-293	2-Deoxyglucose (2DG)	10 µM	~50-60%	[4]
Mouse Embryonic Fibroblasts (MEFs)	2-Deoxyglucose (2DG)	10 µM	~50-60%	[4]
Human Umbilical Vein Endothelial Cells (HUVECs)	Not Specified	IC50: 14 µM	50%	[7]
Huh7 and HepG2 (Human Liver Cancer Cells)	Not Specified	Dose-dependent inhibition	Data not quantified	[8]

Signaling Pathways

SGLT2-Dependent Glucose Uptake in Kidney Cells

The primary mechanism of **tianagliflozin** involves the direct competitive inhibition of SGLT2 at the apical membrane of proximal tubule cells in the kidney. This blockage prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

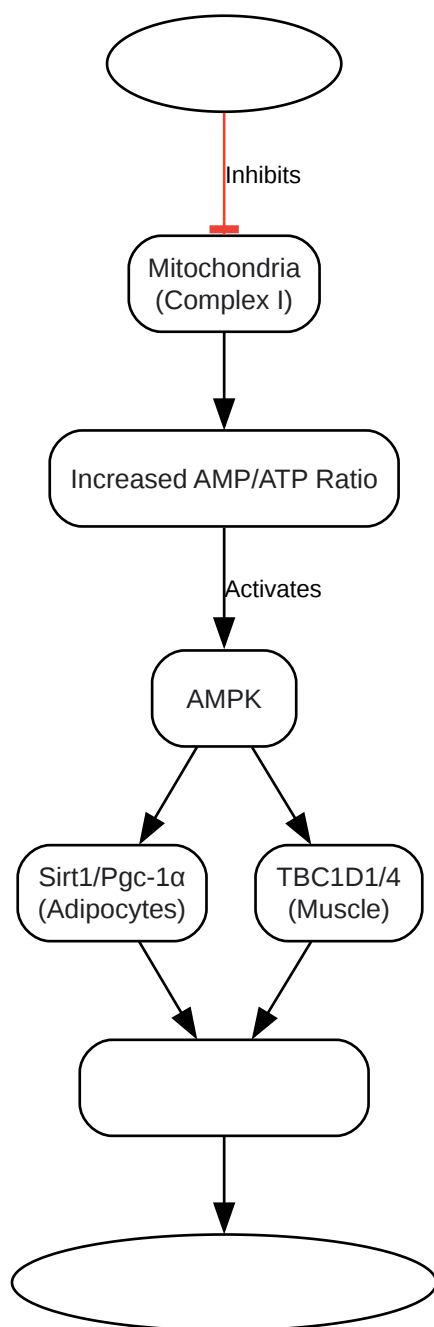


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Tianagliflozin directly inhibits SGLT2 in kidney cells.

SGLT2-Independent Glucose Uptake via AMPK Activation

In peripheral tissues like muscle and fat, **tianagliflozin** can influence glucose metabolism independently of SGLT2. Evidence suggests that canagliflozin inhibits Complex I of the mitochondrial respiratory chain. This leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then initiates downstream signaling cascades that promote the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake. [4][5] In adipocytes, this pathway involves the activation of Sirtuin 1 (Sirt1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-1 α). [9][10]



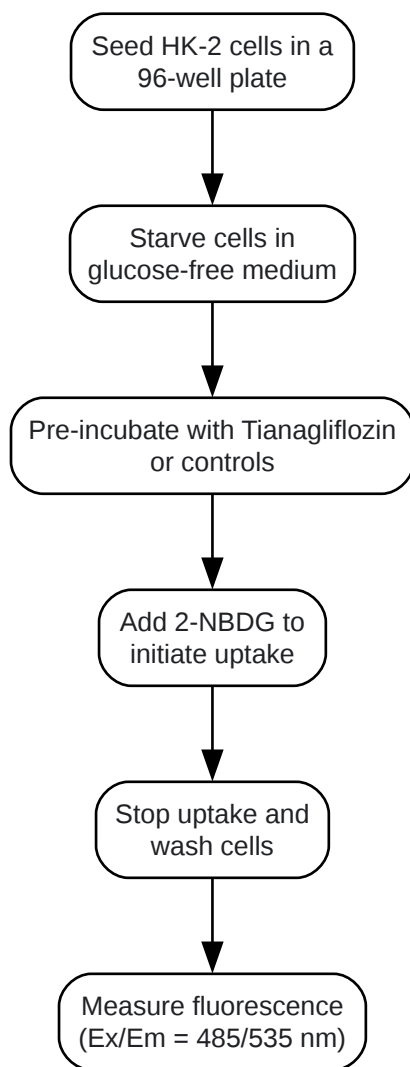
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SGLT2-independent glucose uptake is mediated by AMPK.

Experimental Protocols

Protocol 1: Fluorescent Glucose Uptake Assay in Kidney Cells (SGLT2-Dependent)

This protocol is designed to measure SGLT2-mediated glucose uptake in human kidney proximal tubule cells (e.g., HK-2) using the fluorescent glucose analog 2-NBDG.



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Workflow for the 2-NBDG glucose uptake assay.

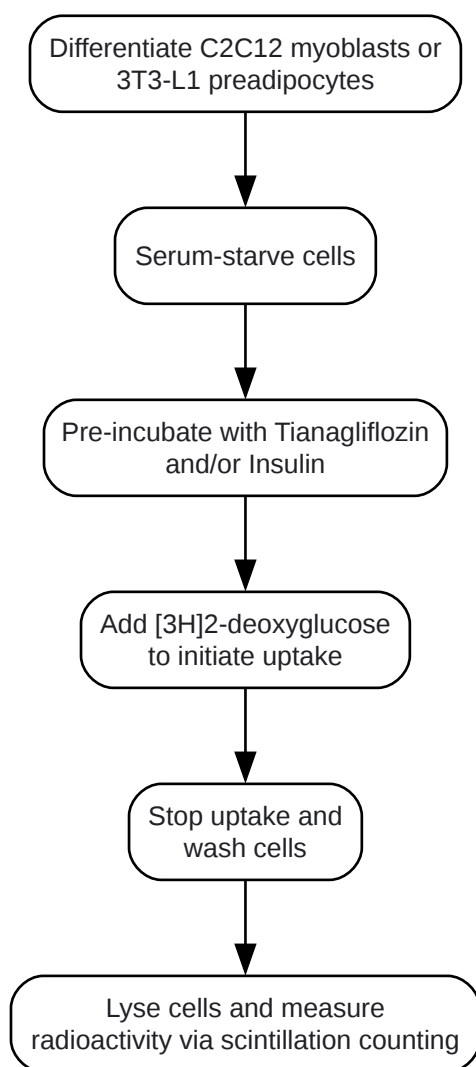
- HK-2 cell line
- 96-well black, clear-bottom tissue culture plates
- Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
- Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

- **Tianagliflozin**
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Positive control inhibitor (e.g., Phlorizin)
- D-glucose (for competition control)
- Fluorescence plate reader
- Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well. Culture overnight to allow for adherence and confluence.
- Cell Starvation: On the day of the assay, gently wash the cell monolayer twice with pre-warmed, glucose-free KRH buffer. Then, incubate the cells in 100 μ L of KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.
- Compound Treatment: Prepare serial dilutions of **tianagliflozin** in KRH buffer. Remove the starvation buffer and add 100 μ L of the **tianagliflozin** dilutions or control solutions to the respective wells.
 - Vehicle Control: KRH buffer with the same concentration of solvent (e.g., DMSO) used for **tianagliflozin**.
 - Positive Control: A known SGLT2 inhibitor like 100 μ M Phlorizin.
 - Non-specific Uptake Control: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
- Glucose Uptake Initiation: Add 10 μ L of 2-NBDG solution (prepared in KRH buffer) to each well to a final concentration of 100-200 μ g/mL.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Termination of Uptake: Aspirate the 2-NBDG solution and wash the cells three times with 150 μ L of ice-cold KRH buffer to remove extracellular 2-NBDG.

- **Fluorescence Measurement:** Add 100 μ L of KRH buffer or cell lysis buffer to each well. Measure the fluorescence intensity using a plate reader with excitation at \sim 485 nm and emission at \sim 535 nm.

Protocol 2: Radiolabeled Glucose Uptake Assay in Muscle and Adipocyte Cells (SGLT2-Independent)

This protocol measures glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes using radiolabeled [3H]2-deoxy-D-glucose to investigate the SGLT2-independent effects of **tianagliflozin**.



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Workflow for the radiolabeled glucose uptake assay.

- Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 12- or 24-well plates
- Serum-free DMEM
- Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
- **Tianagliflozin**
- Insulin (positive control for GLUT4 translocation)
- [3H]2-deoxy-D-glucose
- Cytochalasin B (inhibitor of glucose transporters)
- 0.1 M NaOH (Lysis buffer)
- Scintillation cocktail
- Scintillation counter
- Cell Differentiation: Culture and differentiate C2C12 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes using established protocols.
- Serum Starvation: Wash the differentiated cells twice with serum-free DMEM and then incubate them in serum-free DMEM for 2-4 hours at 37°C.[\[11\]](#)
- Pre-incubation: Wash the cells twice with KRH buffer. Add KRH buffer containing **tianagliflozin**, insulin (e.g., 100 nM), or vehicle control to the wells. Incubate for 30 minutes at 37°C.[\[11\]](#)
- Glucose Uptake: Initiate glucose uptake by adding [3H]2-deoxy-D-glucose to a final concentration of 0.5 μ Ci/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 0.1 mM. Incubate for 10-15 minutes at 37°C.[\[11\]](#)
- Termination of Uptake: Stop the reaction by aspirating the radioactive medium and immediately washing the cells three times with ice-cold PBS.

- Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
- Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) to normalize the glucose uptake data.

Data Analysis and Interpretation

For both protocols, glucose uptake should be expressed relative to the vehicle-treated control. The percentage of inhibition by **tianagliflozin** can be calculated as follows:

$$\% \text{ Inhibition} = [1 - (\text{Signal_Tianagliflozin} - \text{Signal_Blank}) / (\text{Signal_Vehicle} - \text{Signal_Blank})] * 100$$

Dose-response curves can be generated by plotting the percentage of inhibition against the logarithm of the **tianagliflozin** concentration. The IC₅₀ value can then be determined using a non-linear regression analysis.

When investigating SGLT2-independent effects in muscle and fat cells, it is important to compare the effects of **tianagliflozin** with and without insulin stimulation to understand its influence on basal and insulin-mediated glucose uptake. The use of AMPK activators (like AICAR) or inhibitors (like Compound C) can further elucidate the role of the AMPK signaling pathway in the observed effects of **tianagliflozin**.^[4]

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